molecular formula C13H13F3N2O B2876790 2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2320376-02-9

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2876790
CAS No.: 2320376-02-9
M. Wt: 270.255
InChI Key: QXPDHRDIAMZVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic indole derivative featuring a methyl-substituted indole core linked to a trifluoroethylacetamide group. The methyl group at the indole nitrogen enhances metabolic stability, while the trifluoroethyl moiety contributes to electronegativity and binding affinity via hydrophobic interactions . This compound’s structural uniqueness lies in its balance of lipophilicity and electronic effects, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-18-7-9(10-4-2-3-5-11(10)18)6-12(19)17-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPDHRDIAMZVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (Method A)

This approach adapts protocols from EP2621894B1, utilizing 1-methyl-1H-indole-3-acetic acid and 2,2,2-trifluoroethylamine as precursors:

  • Activation of Carboxylic Acid :

    • 1-Methyl-1H-indole-3-acetic acid (1.0 equiv) is dissolved in anhydrous ethyl acetate.
    • N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) is added at 0–5°C to form the acyl imidazole intermediate.
    • Reaction progress is monitored via thin-layer chromatography (TLC) until completion (~1–2 hours).
  • Amine Coupling :

    • 2,2,2-Trifluoroethylamine (1.2 equiv) is introduced dropwise at 0–10°C to minimize exothermic side reactions.
    • The mixture stirs at ambient temperature for 12–18 hours, followed by quenching with 1N HCl to pH 2–3.
  • Workup and Purification :

    • Organic layers are washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated.
    • Crystallization from ethyl acetate/n-heptane yields the product as a white solid (68–72% yield).

Advantages : High regioselectivity, minimal dimerization.
Limitations : CDI cost and sensitivity to moisture.

Chloroacetyl Chloride Amination (Method B)

Adapted from JP5652628B2, this method involves:

  • Chloroacetylation :

    • 1-Methyl-1H-indole-3-acetic acid (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane at −5°C.
    • Triethylamine (2.0 equiv) neutralizes HCl byproduct.
  • Ammonolysis :

    • The chloroacetyl intermediate is treated with 2,2,2-trifluoroethylamine (1.3 equiv) in methyl tert-butyl ether (MTBE) under autoclave conditions (50–60°C, 4–6 hours).
  • Byproduct Mitigation :

    • Dimer impurity N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide is removed via silica gel chromatography.

Yield : 55–60% after purification.
Challenges : High-pressure equipment requirements and dimer formation (8–12% impurity).

Mixed Anhydride Method (Method C)

A cost-effective alternative from CA3029960A1 employs:

  • Anhydride Formation :

    • 1-Methyl-1H-indole-3-acetic acid (1.0 equiv) reacts with isobutyl chloroformate (1.1 equiv) in dichloromethane at −10°C.
    • Triethylamine (1.1 equiv) facilitates mixed anhydride generation.
  • Amine Addition :

    • 2,2,2-Trifluoroethylamine (1.2 equiv) in dichloromethane is added dropwise, maintaining temperature below 10°C.
  • Isolation :

    • The crude product is extracted with ethyl acetate, washed with 5% citric acid, and crystallized from ethanol/water (60–65% yield).

Advantages : Scalability and low reagent cost.
Drawbacks : Moderate yields due to competing hydrolysis.

Comparative Analysis of Methodologies

Parameter Method A (CDI) Method B (Chloroacetyl) Method C (Mixed Anhydride)
Yield 68–72% 55–60% 60–65%
Purity >98% 88–92% 95–97%
Byproducts <1% 8–12% dimer 3–5% hydrolyzed acid
Cost High Moderate Low
Equipment Standard Autoclave required Standard

Data synthesized from.

Critical Process Parameters

Temperature Control

  • CDI Method : Reactions below 10°C prevent imidazole degradation.
  • Chloroacetyl Route : Sub-zero temperatures suppress polychlorination.

Solvent Selection

  • Polar aprotic solvents (DMF, ethyl acetate) enhance coupling efficiency.
  • MTBE in Method B reduces amine hydrochloride precipitation.

Purification Strategies

  • Crystallization : Ethyl acetate/n-heptane mixtures yield high-purity product.
  • Chromatography : Necessary for Method B to remove dimers.

Industrial Scalability and Recommendations

Method A (CDI-mediated) offers the best balance of yield and purity for large-scale production, despite higher reagent costs. Method C is preferable for budget-limited scenarios, provided hydrolysis is controlled via strict temperature regimes. Method B’s operational complexity limits its utility to small batches.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoroethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. 2-(1'-Benzyl-4-bromo-spiro[indoline-3,4'-piperidine]-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound F, )

  • Structure : Replaces the indole core with a spiroindoline-piperidine system.
  • The bromine atom may enable further functionalization.
  • Activity: Not explicitly reported, but spirocyclic systems are often associated with CNS activity.
  • Synthesis : Achieved via Cs₂CO₃-mediated coupling (72.9% yield) .

b. N-[3-(Trifluoromethyl)phenyl]-2-(1H-indol-1-yl)acetamide ()

  • Structure : Indole N-linked to acetamide (vs. C3-linkage in the target compound).
  • Molecular Weight : 318.29 g/mol (vs. ~296.26 g/mol for the target compound).
  • Relevance : Highlights the impact of indole substitution position on physicochemical properties .
Trifluoroethylacetamide Derivatives

a. 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide ()

  • Structure : Simplest analogue lacking the indole moiety.
  • Key Differences : Absence of the indole ring eliminates aromatic interactions but retains strong electronegativity from dual trifluoro groups.
  • Application : Serves as a model for studying fluorine’s impact on solubility and stability .

b. 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide ()

  • Structure: Phenoxyacetamide with chloro and formyl substituents.
  • Key Differences: The phenoxy group introduces polarizability, while the formyl moiety allows for further derivatization.
  • Synthesis : Discontinued due to unspecified challenges, underscoring the complexity of trifluoroethylacetamide synthesis .
Pharmacologically Active Analogues

a. Befotertinib ()

  • Structure : Contains a 1-(2,2,2-trifluoroethyl)-1H-indol-3-yl group within a larger EGFR-targeting scaffold.
  • Key Differences: The target compound lacks the pyrimidine and anilino pharmacophores critical for EGFR binding.
  • Activity: Potent EGFR tyrosine kinase inhibitor (anti-tumor).

b. N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(5-methoxy-1H-indol-3-yl)acetamide ()

  • Structure : Sulfonamide-linked indole with bis-trifluoromethyl groups.
  • Key Differences : The sulfonamide group enhances acidity (pKa ~9.3), influencing membrane permeability.
  • Activity: Selective kinase inhibition inferred from structural similarity to known inhibitors .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference ID
Target Compound Indole ~296.26 1-Methylindole, trifluoroethylacetamide Under investigation -
Compound F () Spiroindoline 370.07 Bromine, benzyl, trifluoroethylacetamide Not reported
Befotertinib () Indole-Pyrimidine ~600.40 Trifluoroethyl, anilino, pyrimidine EGFR inhibition (anti-tumor)
2-(4-Chloro-2-formylphenoxy)-N-(trifluoroethyl)acetamide Phenoxyacetamide 295.64 Chloro, formyl, trifluoroethyl Discontinued
2,2,2-Trifluoro-N-(trifluoroethyl)acetamide Acetamide 195.06 Dual trifluoro groups Model compound

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, with the CAS number 2320376-02-9, is a compound of interest due to its potential biological activities. This indole derivative possesses a trifluoroethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O, with a molecular weight of approximately 270.25 g/mol . The structural characteristics of this compound may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit a range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Indole compounds are also known for their neuroprotective properties. Research suggests that this compound may modulate neurotransmitter systems and protect against neurodegeneration. A case study indicated that similar indole derivatives could enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionEnhances cognitive function
Anti-inflammatoryReduces inflammation markers

The biological activity of this compound is likely mediated through several mechanisms:

  • Modulation of Enzyme Activity : Indole derivatives can influence various enzymes involved in cell signaling pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), leading to altered neuronal activity.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects .

Case Studies

A notable case study examined the effects of a related indole compound on Alzheimer's disease models. The results indicated that treatment with the compound improved memory retention and reduced amyloid-beta plaque formation in transgenic mice . This highlights the potential therapeutic applications of this compound in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.